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Compound of Interest

Compound Name: Methyl 1H-Indazole-5-carboxylate

Cat. No.: B1322806 Get Quote

CAS Number: 473416-12-5

This technical guide provides a comprehensive overview of Methyl 1H-indazole-5-
carboxylate, a key building block in the synthesis of various biologically active molecules. This

document is intended for researchers, scientists, and drug development professionals, offering

detailed information on its properties, synthesis, and applications, with a focus on its role in the

development of kinase inhibitors.

Physicochemical Properties
Methyl 1H-indazole-5-carboxylate is a light yellow to brown solid. Its fundamental properties

are summarized in the table below.[1]

Property Value Reference

CAS Number 473416-12-5 [1]

Molecular Formula C₉H₈N₂O₂ [1]

Molecular Weight 176.17 g/mol [1]

Appearance Light yellow to brown solid [1]

Purity ≥ 96% (HPLC) [1]

Storage Conditions 0-8 °C [1]
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Synthesis of Methyl 1H-Indazole-5-carboxylate
A common method for the synthesis of Methyl 1H-indazole-5-carboxylate is through the

esterification of 1H-indazole-5-carboxylic acid.

Experimental Protocol: Esterification of 1H-Indazole-5-
carboxylic Acid
This protocol describes the synthesis of Methyl 1H-indazole-5-carboxylate from 1H-indazole-

5-carboxylic acid using a sulfuric acid catalyst in methanol.

Materials:

1H-indazole-5-carboxylic acid (470 mg, 2.9 mmol)

Methanol (5 mL)

Concentrated sulfuric acid (0.2 mL)

Water

Saturated aqueous sodium bicarbonate

Ethyl acetate

Anhydrous sodium sulfate

Procedure:

Suspend 1H-indazole-5-carboxylic acid (470 mg, 2.9 mmol) in methanol (5 mL).

Slowly add concentrated sulfuric acid (0.2 mL) to the suspension.

Heat the reaction mixture to 70 °C and stir at this temperature overnight.

After the reaction is complete, cool the mixture to room temperature.
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Dilute and neutralize the mixture by adding water (10 mL), saturated aqueous sodium

bicarbonate (5 mL), and ethyl acetate (30 mL) in that order.

Separate the organic and aqueous phases.

Extract the aqueous phase again with ethyl acetate (30 mL).

Combine all organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

The resulting product is methyl 1H-indazole-5-carboxylate as a light pink to yellow solid.

Applications in Drug Discovery and Development
Methyl 1H-indazole-5-carboxylate is a versatile intermediate in the synthesis of a wide range

of pharmaceuticals, particularly those targeting protein kinases. The indazole scaffold is

recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with

multiple biological targets.

Role as a Synthetic Intermediate
The reactivity of the indazole ring, particularly the N-1 and N-2 positions, allows for various

chemical modifications, such as N-alkylation and N-arylation. These reactions are crucial for

building the complex molecular architectures of modern kinase inhibitors.

Below is a generalized workflow for the utilization of indazole intermediates in the synthesis of

kinase inhibitors.
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General synthetic workflow.

Targeting Key Signaling Pathways
Derivatives of Methyl 1H-indazole-5-carboxylate have been investigated as inhibitors of

several important protein kinases involved in cancer and other diseases. These include

Poly(ADP-ribose) polymerase (PARP), p21-activated kinase 1 (PAK1), and Glycogen Synthase

Kinase-3 (GSK-3).

PARP inhibitors are a class of targeted cancer therapies that are particularly effective in tumors

with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. Niraparib

is a potent PARP inhibitor with an indazole core. While the exact synthesis of Niraparib may

start from a different indazole derivative, the core chemistry highlights the importance of the

indazole scaffold.

The mechanism of action of PARP inhibitors involves trapping the PARP enzyme on damaged

DNA, leading to the collapse of replication forks and subsequent cell death in cancer cells with

impaired homologous recombination repair.
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Simplified PARP inhibition pathway.

p21-activated kinase 1 (PAK1) is a serine/threonine kinase that plays a crucial role in cell

motility, proliferation, and survival.[2] Its aberrant activation is linked to tumor progression,

making it an attractive target for anticancer drug discovery.[3] 1H-indazole-3-carboxamide

derivatives have been identified as potent and selective PAK1 inhibitors.[3]

PAK1 is a downstream effector of small GTPases like Rac and Cdc42 and influences several

signaling cascades, including the MAPK pathway, which are critical for cancer cell growth and

metastasis.
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Simplified PAK1 signaling pathway.

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in a wide range

of cellular processes, and its dysregulation is associated with neurodegenerative diseases like

Alzheimer's disease and bipolar disorder.[1][4] Indazole derivatives have been developed as

potent GSK-3 inhibitors.[5]

GSK-3 is a key component of several signaling pathways, including the Wnt and insulin

signaling pathways. Its inhibition can modulate tau phosphorylation, a hallmark of Alzheimer's

disease, and has shown therapeutic potential in models of mood disorders.[4][5]
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Simplified GSK-3 signaling pathways.

Synthesis of Bioactive Molecules from Indazole
Intermediates
While a specific protocol starting directly from Methyl 1H-indazole-5-carboxylate is not readily

available in the public domain, the following protocols for the N-alkylation of structurally similar

indazole-3-carboxylates illustrate the key chemical transformations. These methods are highly

relevant and adaptable for the functionalization of Methyl 1H-indazole-5-carboxylate.

Experimental Protocol: Regioselective N1-Alkylation
using Sodium Hydride
This protocol is effective for achieving high N1-regioselectivity for various C3-substituted

indazoles.
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Materials:

Methyl 1H-indazole-3-carboxylate (or analogous indazole) (1.0 equiv)

Anhydrous Tetrahydrofuran (THF)

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

Alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv)

Saturated aqueous ammonium chloride

Ethyl acetate

Brine

Anhydrous sodium sulfate

Procedure:

To a flame-dried round-bottom flask under a nitrogen atmosphere, add the starting indazole

(1.0 equiv).

Add anhydrous THF to achieve a concentration of approximately 0.1 M.

Cool the solution to 0 °C using an ice bath.

Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for

an additional 30 minutes.

Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise.

Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC

or LC-MS for completion.

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium

chloride solution.
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Extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude residue by flash column chromatography (silica gel) to yield the pure N1-

alkylated product.

Quantitative Biological Data
The following table summarizes the inhibitory activities of representative indazole-based

compounds against their respective kinase targets. It is important to note that these

compounds are derivatives and not Methyl 1H-indazole-5-carboxylate itself, but they highlight

the therapeutic potential of this chemical class.

Compound Class Target Kinase IC₅₀ Reference

1H-indazole-3-

carboxamide

derivative

PAK1 9.8 nM [3]

N-1-substituted

indazole-3-

carboxamide

PARP-1 6.8 µM [6]

5-substituted-N-

(piperidin-4-

ylmethyl)-1H-indazole-

3-carboxamide

GSK-3β 0.05 µM

Conclusion
Methyl 1H-indazole-5-carboxylate is a valuable and versatile building block in medicinal

chemistry. Its chemical tractability allows for the synthesis of a diverse range of compounds,

particularly potent and selective kinase inhibitors. The indazole scaffold has proven to be a

successful pharmacophore in the development of targeted therapies for cancer and

neurological disorders. Further exploration of derivatives of Methyl 1H-indazole-5-carboxylate
holds significant promise for the discovery of novel therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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